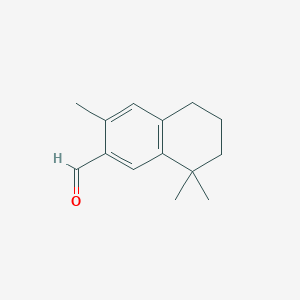
(2,5-Dichloro-3-hydroxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2,5-dicloro-3-hidroxifenil)borónico es un compuesto organoborónico que ha despertado un gran interés en el campo de la química orgánica. Este compuesto se caracteriza por la presencia de un grupo ácido borónico unido a un anillo fenilo sustituido con dos átomos de cloro y un grupo hidroxilo. La estructura única del ácido (2,5-dicloro-3-hidroxifenil)borónico lo convierte en un reactivo valioso en diversas reacciones químicas, particularmente en la síntesis de moléculas orgánicas complejas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2,5-dicloro-3-hidroxifenil)borónico típicamente involucra la borilación de un precursor adecuado. Un método común es la borilación catalizada por paladio de 2,5-dicloro-3-yodofenol utilizando bis(pinacolato)diborano como fuente de boro. La reacción se lleva a cabo en presencia de un catalizador de paladio, como el acetato de paladio(II), y una base, como el carbonato de potasio, en un solvente adecuado como el dimetilsulfóxido. Las condiciones de reacción suelen ser suaves, con temperaturas que oscilan entre 80 °C y 100 °C .
Métodos de producción industrial
La producción industrial del ácido (2,5-dicloro-3-hidroxifenil)borónico sigue rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados permite una producción eficiente y escalable. Las condiciones de reacción se optimizan para garantizar altos rendimientos y la pureza del producto final. Además, se prefiere el uso de solventes y catalizadores ambientalmente benignos para minimizar el impacto ambiental del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2,5-dicloro-3-hidroxifenil)borónico experimenta varios tipos de reacciones químicas, que incluyen:
Acoplamiento de Suzuki-Miyaura: Esta reacción involucra el acoplamiento del ácido (2,5-dicloro-3-hidroxifenil)borónico con haluros de arilo en presencia de un catalizador de paladio y una base.
Oxidación: El grupo ácido borónico puede oxidarse para formar los correspondientes derivados de fenol o quinona.
Reactivos y condiciones comunes
Catalizadores de paladio: Acetato de paladio(II), paladio sobre carbón.
Bases: Carbonato de potasio, hidróxido de sodio.
Solventes: Dimetilsulfóxido, tetrahidrofurano.
Agentes oxidantes: Peróxido de hidrógeno, periodato de sodio.
Productos principales
Compuestos biarílicos: Formados por acoplamiento de Suzuki-Miyaura.
Derivados de fenol: Formados por oxidación.
Derivados sustituidos: Formados por sustitución nucleófila.
Aplicaciones Científicas De Investigación
El ácido (2,5-dicloro-3-hidroxifenil)borónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis de moléculas orgánicas complejas, particularmente en reacciones de acoplamiento cruzado.
Biología: Se emplea en el desarrollo de fármacos que contienen boro y como herramienta para estudiar la inhibición enzimática.
Medicina: Se investiga su posible uso en la terapia de captura de neutrones de boro (BNCT) para el tratamiento del cáncer.
Industria: Se utiliza en la producción de materiales avanzados, como polímeros y componentes electrónicos.
Mecanismo De Acción
El mecanismo de acción del ácido (2,5-dicloro-3-hidroxifenil)borónico en reacciones químicas implica la formación de un complejo boronato con el catalizador de paladio. Este complejo sufre transmetalación con un haluro de arilo, seguido de eliminación reductora para formar el producto biarílico deseado. En sistemas biológicos, el grupo ácido borónico puede interactuar con enzimas y proteínas, lo que lleva a la inhibición o modulación de su actividad .
Comparación Con Compuestos Similares
Compuestos similares
Ácido fenilborónico: Carece de los sustituyentes cloro e hidroxilo.
Ácido (2,5-diclorofenil)borónico: Carece del grupo hidroxilo.
Ácido (3-hidroxifenil)borónico: Carece de los sustituyentes cloro.
Singularidad
El ácido (2,5-dicloro-3-hidroxifenil)borónico es único debido a la presencia de ambos sustituyentes cloro e hidroxilo en el anillo fenilo. Estos sustituyentes aumentan su reactividad y lo convierten en un reactivo versátil en diversas transformaciones químicas. La combinación de estos grupos funcionales también imparte propiedades únicas que no se observan en otros ácidos borónicos .
Propiedades
Fórmula molecular |
C6H5BCl2O3 |
|---|---|
Peso molecular |
206.82 g/mol |
Nombre IUPAC |
(2,5-dichloro-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BCl2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10-12H |
Clave InChI |
XGOSRWLWCLLJCV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1Cl)O)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



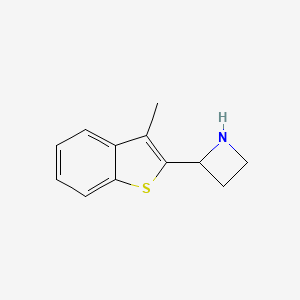
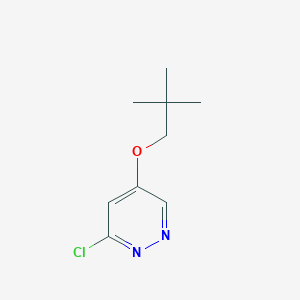

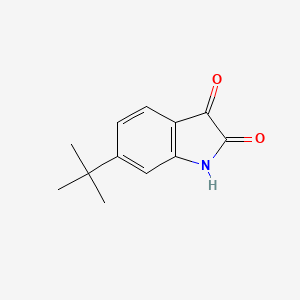
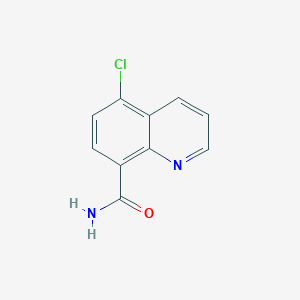
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)



![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)

